molecular formula C17H20O9 B14694431 Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;furan-2,5-dione CAS No. 31472-46-5

Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;furan-2,5-dione

Cat. No.: B14694431
CAS No.: 31472-46-5
M. Wt: 368.3 g/mol
InChI Key: DEARRFHSEYIKRN-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol and 2,5-furandione is a complex polymer known for its unique chemical properties and applications. This compound is formed through the polymerization of 1,3-benzenedicarboxylic acid, 2,2-dimethyl-1,3-propanediol, and 2,5-furandione. It is used in various industrial applications due to its stability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol and 2,5-furandione typically involves a polycondensation reaction. The process begins with the esterification of 1,3-benzenedicarboxylic acid with 2,2-dimethyl-1,3-propanediol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is then polymerized with 2,5-furandione under high temperature and vacuum conditions to form the final polymer .

Industrial Production Methods

In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The raw materials are fed into a reactor where they undergo esterification and polymerization. The reaction conditions are carefully controlled to ensure high molecular weight and consistent polymer quality. The polymer is then extruded, cooled, and pelletized for further processing .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol and 2,5-furandione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol and 2,5-furandione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol and 2,5-furandione involves its interaction with various molecular targets. The polymer’s structure allows it to form stable complexes with metal ions, which can catalyze specific reactions. Additionally, its functional groups can interact with biological molecules, making it useful in biomedical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol and 2,5-furandione is unique due to its combination of monomers, which imparts specific mechanical and chemical properties. Its ability to form stable complexes and its biocompatibility make it particularly valuable in advanced material applications .

Properties

CAS No.

31472-46-5

Molecular Formula

C17H20O9

Molecular Weight

368.3 g/mol

IUPAC Name

benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;furan-2,5-dione

InChI

InChI=1S/C8H6O4.C5H12O2.C4H2O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;1-5(2,3-6)4-7;5-3-1-2-4(6)7-3/h1-4H,(H,9,10)(H,11,12);6-7H,3-4H2,1-2H3;1-2H

InChI Key

DEARRFHSEYIKRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)CO.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=O)OC1=O

Related CAS

31472-46-5

Origin of Product

United States

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